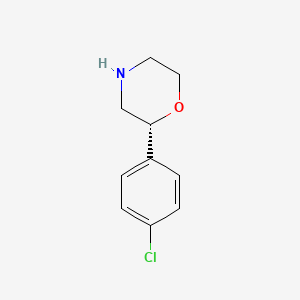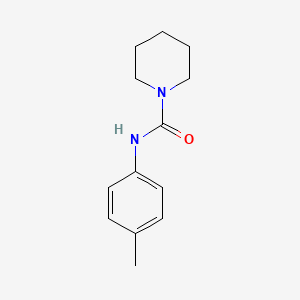![molecular formula C12H21NO4 B6613133 rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]aceticacid,cis CAS No. 1903834-09-2](/img/structure/B6613133.png)
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]aceticacid,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis is a synthetic organic compound with the molecular formula C12H21NO4 and a molecular weight of 243.2994 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Métodos De Preparación
The synthesis of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentyl derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of Acetic Acid Moiety: The acetic acid moiety is introduced through a series of reactions involving the use of acetic anhydride or similar reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.
Análisis De Reacciones Químicas
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups using reagents like alkyl halides.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Aplicaciones Científicas De Investigación
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis can be compared with similar compounds such as:
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid: This compound has a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.
rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid: This compound contains a cyclobutyl ring, which can influence its reactivity and interactions with molecular targets.
Propiedades
IUPAC Name |
2-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(2-chloroacetyl)piperazin-1-yl]pentan-1-one](/img/structure/B6613060.png)
![3-[(Propan-2-yl)amino]benzamide](/img/structure/B6613064.png)
![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)
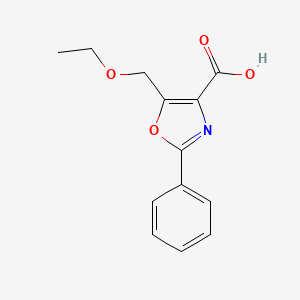
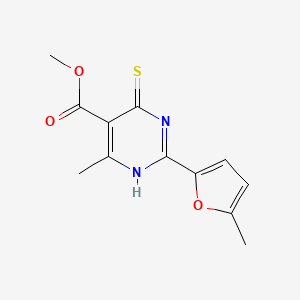
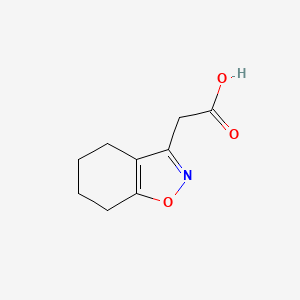
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol](/img/structure/B6613084.png)
![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)
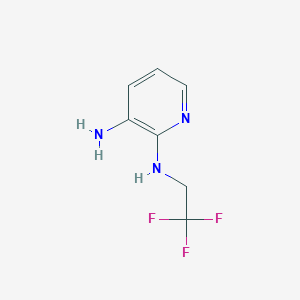
![4-methyl-N-[(4-methylphenyl)methyl]aniline](/img/structure/B6613110.png)
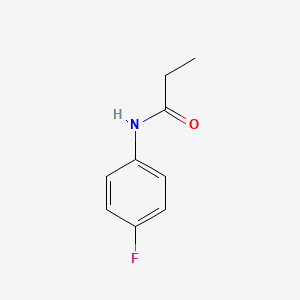
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)
